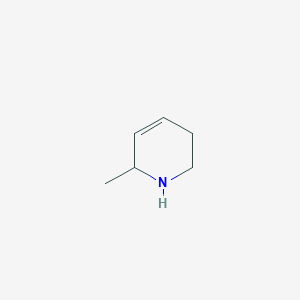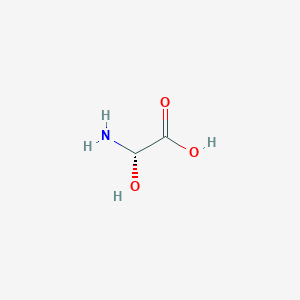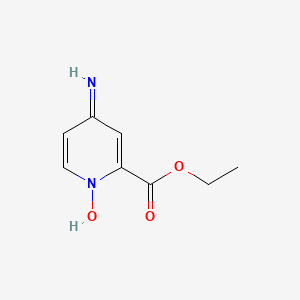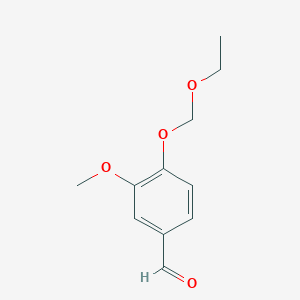
4-(Ethoxymethoxy)-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethoxymethoxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H12O4 It is a benzaldehyde derivative, characterized by the presence of ethoxymethoxy and methoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethoxy)-3-methoxybenzaldehyde can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . Another method includes the alkoxymercuration-demercuration of an alkene, which converts an alkene into an ether .
Industrial Production Methods
Industrial production of ethers, including compounds like this compound, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to form alkenes .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethoxymethoxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methoxy and ethoxymethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOCH2CH3) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-(Ethoxymethoxy)-3-methoxybenzoic acid.
Reduction: 4-(Ethoxymethoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Ethoxymethoxy)-3-methoxybenzaldehyde is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It acts as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzaldehyde: Lacks the ethoxymethoxy group, making it less sterically hindered.
3-Methoxybenzaldehyde: Lacks the ethoxymethoxy group, resulting in different reactivity.
4-(Ethoxymethoxy)phenylboronic acid: Contains a boronic acid group instead of an aldehyde group.
Uniqueness
4-(Ethoxymethoxy)-3-methoxybenzaldehyde is unique due to the presence of both methoxy and ethoxymethoxy groups, which influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propriétés
| 128837-27-4 | |
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
4-(ethoxymethoxy)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-3-14-8-15-10-5-4-9(7-12)6-11(10)13-2/h4-7H,3,8H2,1-2H3 |
Clé InChI |
KAYPSBSKABKCJI-UHFFFAOYSA-N |
SMILES canonique |
CCOCOC1=C(C=C(C=C1)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/no-structure.png)
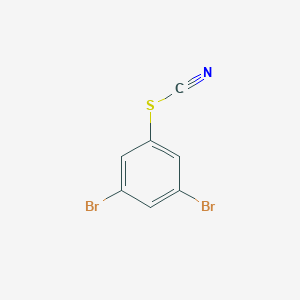
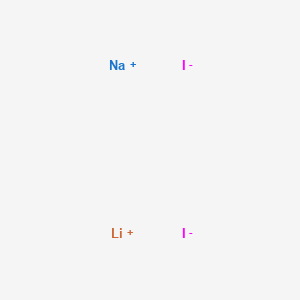
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
